molecular formula C6H12N2O3S B14304208 Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- CAS No. 114766-64-2

Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-

Cat. No.: B14304208
CAS No.: 114766-64-2
M. Wt: 192.24 g/mol
InChI Key: YCWDUIRIMNSSLX-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- is an organic compound belonging to the class of organosulfonic acids. These compounds contain the sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom . This compound is used primarily for research purposes and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves several steps. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions and in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include iron (III) chloride, copper(II) catalysts, and various oxidants and reducing agents. Major products formed from these reactions include substituted pyrroles and other derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with molecular targets and pathways. The compound can stimulate DNA synthesis, mitosis, glycolysis, intracellular cAMP accumulation, prostaglandin E2 secretion, and the synthesis of hyaluronic acid and sulfated glycosaminoglycan . These effects are mediated through its interaction with specific enzymes and receptors in the cell.

Comparison with Similar Compounds

Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- can be compared with other similar compounds, such as:

The uniqueness of ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- lies in its specific functional groups and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

114766-64-2

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanesulfonic acid

InChI

InChI=1S/C6H12N2O3S/c9-12(10,11)5-4-8-6-2-1-3-7-6/h1-5H2,(H,7,8)(H,9,10,11)

InChI Key

YCWDUIRIMNSSLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NCCS(=O)(=O)O

Origin of Product

United States

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